molecular formula C21H21NO5 B11981596 Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11981596
M. Wt: 367.4 g/mol
InChI Key: TZENVLZABKJYMA-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with a complex structure that includes a pyridine ring, a furan ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridine rings.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-dimethyl-4-(2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dimethyl 2,6-dimethyl-4-(5-phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of both a phenyl and a furan ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H21NO5/c1-12-17(20(23)25-3)19(18(13(2)22-12)21(24)26-4)16-11-10-15(27-16)14-8-6-5-7-9-14/h5-11,19,22H,1-4H3

InChI Key

TZENVLZABKJYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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